molecular formula C10H8N2O2 B8183977 4-Methyl-1,8-naphthyridine-3-carboxylic acid

4-Methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B8183977
M. Wt: 188.18 g/mol
InChI Key: QLEWOQZCRFXLQM-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid group at the 3-position, with a methyl group at the 4-position. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine N-oxides, while reduction reactions can produce reduced naphthyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, some naphthyridine derivatives inhibit bacterial DNA gyrase, interfering with DNA replication and transcription . This mechanism is crucial for their antibacterial activity. The compound’s effects on other molecular pathways are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Methyl-1,8-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,7-naphthyridine . These compounds share the core naphthyridine structure but differ in the position of nitrogen atoms and substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the carboxylic acid group at the 3-position can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWOQZCRFXLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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